Spheroidenone
Overview
Description
Spheroidenone is a carotenoid pigment found in certain purple bacteria, such as Rhodobacter sphaeroides. It is a ketolated derivative of spheroidene and plays a crucial role in the light-harvesting complexes of these bacteria. This compound is known for its ability to absorb light in the blue-green part of the spectrum and transfer energy to bacteriochlorophyll, aiding in photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spheroidenone can be synthesized through the ketolation of spheroideneThe reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the keto group .
Industrial Production Methods: In an industrial setting, this compound production involves the cultivation of purple bacteria under semi-aerobic conditions. The bacteria naturally convert spheroidene to this compound when exposed to higher oxygen levels. This biotechnological approach leverages the bacteria’s metabolic pathways to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Spheroidenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives.
Reduction: The keto group in this compound can be reduced to form spheroidene.
Substitution: Specific functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products:
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields spheroidene.
Substitution: Results in substituted this compound derivatives.
Scientific Research Applications
Spheroidenone has several scientific research applications:
Chemistry: Used as a model compound to study carotenoid chemistry and photochemistry.
Biology: Investigated for its role in photosynthesis and energy transfer in purple bacteria.
Industry: Utilized in the production of natural pigments and as a component in light-harvesting systems.
Mechanism of Action
Spheroidenone exerts its effects through its role in the light-harvesting complexes of purple bacteria. It absorbs light and transfers the energy to bacteriochlorophyll, facilitating photosynthesis. The energy transfer efficiency is enhanced by the strong interactions between this compound and the protein residues in the light-harvesting complex .
Comparison with Similar Compounds
Spheroidene: The precursor to spheroidenone, lacking the keto group.
Spirilloxanthin: Another carotenoid found in purple bacteria, with a different structure and absorption properties.
Neurosporene: A carotenoid with a similar structure but different functional groups.
Uniqueness of this compound: this compound is unique due to its ketolated structure, which enhances its ability to transfer energy efficiently in the light-harvesting complexes. This property makes it particularly effective in photosynthetic processes compared to its non-ketolated counterparts .
Properties
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-28-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-27-38(7)29-18-30-39(8)31-32-40(42)41(9,10)43-11/h12-13,15-16,18-21,23-27,29-32H,14,17,22,28H2,1-11H3/b13-12+,23-15+,24-16+,29-18+,32-31+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFURSYWJPLAJR-FZFXUSNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13836-70-9 | |
Record name | Spheroidenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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